molecular formula C20H22N2O3 B069514 Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- CAS No. 191228-04-3

Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-

Cat. No.: B069514
CAS No.: 191228-04-3
M. Wt: 338.4 g/mol
InChI Key: DWIYBCKFYUQVLU-UHFFFAOYSA-N
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Description

Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- (CAS: 191228-04-3), is a hydroxamic acid derivative with the molecular formula C₂₀H₂₂N₂O₃ and a molecular weight of 338.40 g/mol . Its structure features a heptanamide backbone substituted with a 4'-cyano biphenyl ether group and an N-hydroxyl moiety. The hydroxamic acid (-CONHOH) group is critical for metal chelation, a property leveraged in enzyme inhibition (e.g., histone deacetylases (HDACs)) . The compound is commercially available through suppliers like BOC Sciences and Dayang Chem, with applications likely in medicinal chemistry and material science .

Properties

IUPAC Name

7-[4-(4-cyanophenyl)phenoxy]-N-hydroxyheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c21-15-16-6-8-17(9-7-16)18-10-12-19(13-11-18)25-14-4-2-1-3-5-20(23)22-24/h6-13,24H,1-5,14H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIYBCKFYUQVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172644
Record name A-161906
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191228-04-3
Record name A-161906
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191228043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-161906
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-161906
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- is an organic compound classified as a hydroxamic acid. It displays significant biological activity primarily due to its structural features, which include a heptanamide backbone and a biphenyl-cyano moiety. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- is C20_{20}H22_{22}N2_2O3_3, with a molecular weight of approximately 338.41 g/mol. Its structure can be represented as follows:

Heptanamide Structure \text{Heptanamide Structure }

Heptanamide Structure

Key properties include:

  • Density : 1.2 g/cm³
  • LogP : 4.45 (indicating significant lipophilicity)
  • Polar Surface Area (PSA) : 82.35 Ų

The biological activity of Heptanamide is largely attributed to its inhibition of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression through the removal of acetyl groups from histones, thereby influencing chromatin structure and gene transcription.

Inhibition of HDACs

Research indicates that Heptanamide exhibits potent inhibitory effects on various HDAC subtypes, particularly HDAC1, HDAC2, and HDAC3. By inhibiting these enzymes, the compound can alter gene expression profiles that may be beneficial for cancer therapy.

Anticancer Activity

Heptanamide has shown promise in preclinical studies for its anticancer properties. Its structural similarity to other known HDAC inhibitors suggests it may disrupt pathways involved in cancer cell proliferation and survival.

Comparison with Other Compounds:

Compound NameStructureKey Features
CUDC-101C₁₃H₁₈N₂O₃HDAC inhibitor used in cancer therapy
Suberoylanilide Hydroxamic AcidC₁₃H₁₅N₃O₃Known HDAC inhibitor; used in cancer research
Valproic Acid Hydroxamic AcidC₁₄H₁₉NO₂Combines anticonvulsant properties with HDAC inhibition

The unique biphenyl-cyano moiety in Heptanamide may enhance its binding affinity to biological targets compared to other hydroxamic acids, potentially leading to improved therapeutic efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities of hydroxamic acids similar to Heptanamide:

  • HDAC Inhibition : A study demonstrated that compounds with hydroxamic acid functionality could significantly inhibit tumor growth in various cancer models by altering histone acetylation patterns.
  • Protein Interaction Studies : Preliminary investigations suggest that Heptanamide interacts strongly with metal ions and proteins involved in cellular processes, indicating a multifaceted mechanism of action.
  • Molecular Docking Studies : Computational analyses have shown that Heptanamide can effectively bind to specific protein targets involved in cancer progression, supporting its potential as a therapeutic agent.

Scientific Research Applications

Inhibition of Histone Deacetylases (HDACs)

Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- has been identified as a potent inhibitor of various HDAC subtypes, including HDAC1, HDAC2, and HDAC3. The inhibition of these enzymes can lead to altered gene expression profiles that are beneficial in cancer therapy. For instance, studies have demonstrated that compounds like CUDC-101, which shares structural similarities with Heptanamide, exhibit significant anti-cancer properties through HDAC inhibition.

Potential Therapeutic Applications

  • Cancer Treatment
    • The primary application of Heptanamide is in the treatment of various cancers. Its ability to modulate gene expression through HDAC inhibition positions it as a candidate for combination therapies aimed at enhancing the efficacy of existing treatments.
  • Neurodegenerative Diseases
    • Given the role of HDACs in neurodegenerative diseases such as Alzheimer's disease, compounds like Heptanamide may also have potential applications in neuroprotection and cognitive enhancement.
  • Inflammatory Disorders
    • The anti-inflammatory properties associated with HDAC inhibitors suggest that Heptanamide could be explored for treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of hydroxamic acids similar to Heptanamide:

  • A study demonstrated that CUDC-101 showed significant anti-tumor activity in preclinical models by inhibiting multiple signaling pathways involved in cancer progression.
  • Another research highlighted the potential of hydroxamic acids to enhance the effects of traditional chemotherapeutics by altering drug resistance mechanisms in cancer cells .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three primary functional groups:

Functional Group Reactivity Profile Key References
Hydroxamic Acid (-CONHOH) - Chelates metal ions (e.g., Zn²⁺ in HDAC active sites) via O and N atoms.
- Undergoes hydrolysis under acidic/basic conditions to carboxylic acids.
- Participates in nucleophilic substitution or oxidation reactions.
Biphenyl Ether Linkage - Stable under physiological conditions.
- Cleaved under strong acids (e.g., HBr in acetic acid) to yield phenol and alkyl bromide derivatives.
Cyano Group (-CN) - Hydrolyzes to carboxylic acid (-COOH) under acidic/basic conditions.
- May undergo reduction to amine (-CH₂NH₂) with catalysts (e.g., LiAlH₄).

HDAC Inhibition Mechanism (Primary Biochemical Reaction)

The compound’s hydroxamic acid group enables potent inhibition of HDAC enzymes by:

  • Chelation : Binds Zn²⁺ in HDAC catalytic pockets, disrupting deacetylation of histone proteins .
  • Selectivity : Preferential inhibition of HDAC1, HDAC2, and HDAC3 isoforms, as observed in analogs like CUDC-101 .

Comparative HDAC Inhibition Profile

Compound HDAC Subtype Affinity IC₅₀ (nM) Structural Feature
Heptanamide derivativeHDAC1/2/3≤100*Biphenyl-cyano moiety
SAHA (Vorinostat)Pan-HDAC10–50Aliphatic chain
CUDC-101HDAC1/2/31.7–5.3Hydroxamic acid + kinase inhibitor
*Predicted based on structural analogs .

Degradation

  • Hydrolysis : Acidic conditions hydrolyze the hydroxamic acid to 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]heptanoic acid .
  • Oxidation : Cyano groups may oxidize to nitro derivatives under strong oxidizing agents (e.g., KMnO₄) .

Interaction with Biological Targets

  • Protein Binding : The biphenyl-cyano moiety enhances hydrophobic interactions with HDAC surface residues, improving binding affinity compared to aliphatic analogs .
  • Metalloenzyme Inhibition : Demonstrated in studies of structurally related hydroxamic acids (e.g., USP14 inhibition) .

Stability and Reactivity Under Physiological Conditions

  • pH Sensitivity : Stable at physiological pH (7.4) but degrades in strongly acidic environments (e.g., gastric fluid) .
  • Thermal Stability : Decomposes above 200°C, as typical for hydroxamic acids .

Comparative Analysis with Structural Analogs

Feature Heptanamide Derivative SAHA CUDC-101
HDAC Selectivity HDAC1/2/3Pan-HDACHDAC1/2/3 + EGFR
Bioavailability Moderate (logP ~3.5)*HighModerate
Metabolic Stability Susceptible to hydrolysisStableModerate
*Predicted using Lipinski’s rules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s structure distinguishes it from analogous amides and hydroxamic acids:

  • Biphenyl Ether-Cyano Motif: The 4'-cyano biphenyl group introduces rigidity and electron-withdrawing effects, enhancing binding interactions compared to simpler aromatic systems.
  • Hydroxamic Acid Group : Unlike standard amides (e.g., N-(4-Hydroxyphenyl)-4-nitrobenzamide in ), the N-hydroxy group enables metal coordination and hydrogen bonding, crucial for bioactivity .
  • Heptanamide Chain: The seven-carbon alkyl chain improves solubility in nonpolar environments compared to shorter-chain analogs (e.g., N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide in ) .

Physicochemical Properties

Compound Name Molecular Formula Key Functional Groups Thermal Stability Solubility
Target Compound C₂₀H₂₂N₂O₃ Biphenyl ether, cyano, hydroxamic acid Moderate-High* Moderate in organic solvents
N-(4-Hydroxyphenyl)-4-nitrobenzamide C₁₃H₁₀N₂O₄ Nitro, amide, hydroxyl High (planar structure, hydrogen bonding) Low (rigid structure)
N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide C₁₁H₁₁ClN₂O₂ Cyclopropane, chloro, hydroxamic acid Moderate Low (short chain)
N-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetamide C₁₅H₁₅NO₂ Methoxy, acetamide Low (flexible) High (methoxy enhances polarity)

*Inferred from biphenyl rigidity and hydroxamic acid stability .

Preparation Methods

Monomethyl Suberate Synthesis

The heptanamide chain originates from suberic acid (octanedioic acid). A selective monoesterification step produces the monomethyl ester:

  • Reagents : Suberic acid, methanol, H₂SO₄ (catalytic).

  • Conditions : Reflux for 6 hours, yielding 92% monomethyl suberate.

Acid Chloride Formation

The monomethyl ester is converted to its acid chloride using thionyl chloride (SOCl₂) :

  • Solvent : Dichloromethane (DCM).

  • Conditions : Reflux at 40°C for 3 hours, followed by solvent evaporation.

Amide Bond Formation with N-Hydroxy Functionality

Direct Coupling via Carbodiimide Chemistry

The acid chloride reacts with hydroxylamine or its salts to form the N-hydroxy amide. However, hydroxylamine’s instability necessitates protective strategies. A preferred method uses O-benzoylhydroxylamine as a stabilized precursor:

  • Reagents : Acid chloride (1 equiv), O-benzoylhydroxylamine (1.2 equiv), triethylamine (TEA, 1.5 equiv).

  • Solvent : Tetrahydrofuran (THF) at 25–30°C for 12 hours.

  • Deprotection : Basic hydrolysis (NaOH, 1M) removes the benzoyl group, yielding the N-hydroxy amide with 80–85% efficiency.

Stepwise Amidation and Oxidation

An alternative route involves:

  • Primary amide formation : Reacting the acid chloride with ammonia to yield suberamide.

  • N-Hydroxylation : Oxidizing the amide using m-chloroperbenzoic acid (mCPBA) or hydroxylamine-O-sulfonic acid.

  • Yield : 65–70% after purification.

Etherification and Final Assembly

The biphenyl ether intermediate is coupled to the heptanamide backbone via a Mitsunobu reaction or Williamson ether synthesis :

Mitsunobu Reaction

  • Reagents : 4'-Cyano-1,1'-biphenyl-4-ol (1 equiv), heptanamide-alcohol (1.2 equiv), PPh₃ (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv).

  • Solvent : THF at 0°C → room temperature, 8 hours.

  • Yield : 75–82%.

Williamson Ether Synthesis

  • Base : KOH (2 equiv).

  • Solvent : Dimethylformamide (DMF) at 60°C for 6 hours.

  • Yield : 68–73%.

Analytical Characterization and Validation

Critical spectroscopic data confirm successful synthesis:

Spectrum Key Signals
¹H NMR δ 7.80 (d, J=8.5 Hz, 2H, biphenyl), δ 2.25 (s, 3H, CH₃), δ 12.82 (s, 1H, NHOH)
¹³C NMR δ 172.5 (C=O), δ 152.2 (CN), δ 135.8 (biphenyl C-1)
IR 1852 cm⁻¹ (C=O), 2230 cm⁻¹ (C≡N), 3270 cm⁻¹ (N–OH)

Optimization Challenges and Solutions

  • N-Hydroxy Stability : The N-hydroxy group is prone to oxidation. Using in situ protection with benzoyl chloride minimizes degradation.

  • Ether Bond Reactivity : Competitive hydrolysis during Mitsunobu reactions is mitigated by anhydrous conditions and molecular sieves.

  • Purification : Flash chromatography (MeOH/DCM/AcOH 90:10:0.1) resolves polar byproducts.

Industrial-Scale Considerations

Patent WO2010043904A2 highlights scalable adaptations:

  • Batch Size : Up to 50 kg with 70–75% overall yield.

  • Cost-Efficiency : Replacing Pd catalysts with CuI in Ullmann couplings reduces expenses.

  • Green Chemistry : Recycling THF and DMF via distillation improves sustainability .

Q & A

Basic Question: What are the recommended synthetic methodologies for preparing 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxyheptanamide?

Methodological Answer:
The synthesis of hydroxamic acid derivatives like this compound typically involves coupling a hydroxylamine group to a pre-functionalized heptanamide backbone. Key steps include:

  • Carboxylic Acid Activation : Use coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid intermediate .
  • Oxybiphenyl Integration : Introduce the 4'-cyano[1,1'-biphenyl]-4-yl ether moiety via nucleophilic aromatic substitution (SNAr) under anhydrous conditions, using potassium carbonate as a base in DMF .
  • Hydroxylamine Conjugation : React the activated ester with hydroxylamine hydrochloride in a mixture of THF and water, followed by purification via silica gel chromatography (eluent: 5–10% methanol in dichloromethane) .

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Standard analytical techniques include:

  • NMR Spectroscopy : Confirm the presence of the hydroxamic acid proton (δ 9.5–10.5 ppm for N–OH) and the biphenyl aromatic signals (δ 7.2–8.3 ppm). Integrate peaks to verify stoichiometry .
  • LC-MS (ESI) : Monitor molecular ion peaks (e.g., [M+H]+) to confirm molecular weight. For example, a calculated mass of 405.4 g/mol should align with experimental LC-MS data .
  • HPLC Purity Analysis : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95% by UV detection at 254 nm) .

Basic Question: What are the primary biological targets or mechanisms associated with this hydroxamic acid derivative?

Methodological Answer:
Hydroxamic acids are known inhibitors of histone deacetylases (HDACs) and receptor tyrosine kinases (RTKs). For example:

  • HDAC Inhibition : The N-hydroxy group chelates zinc ions in HDAC catalytic sites, blocking substrate deacetylation. Assay using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure IC50 values .
  • Multi-Target Activity : Structural analogs like CUDC-101 (a related compound) inhibit EGFR and HER2 kinases. Validate via kinase profiling panels and Western blotting for phosphorylated targets .

Advanced Question: How can researchers optimize the synthesis yield and scalability of this compound?

Methodological Answer:
Yield optimization strategies include:

  • Scale-Up Adjustments : Transition from batch reactions (e.g., 125 mmol scale ) to flow chemistry for safer handling of hazardous intermediates (e.g., cyanophenyl derivatives).
  • Purification Refinement : Replace column chromatography with preparative HPLC for higher-purity isolation, especially for enantiomerically pure forms .
  • Stability Monitoring : Avoid long-term storage in solution (degradation risks per SDS guidelines ). Use lyophilization for stable solid-state preservation.

Advanced Question: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR signals)?

Methodological Answer:
Contradictions may arise from:

  • Enantiomeric Impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents to separate enantiomers and calculate ratios (e.g., 90:10 er ).
  • Degradation Products : Compare fresh vs. aged samples via LC-MS to identify hydrolyzed byproducts (e.g., free carboxylic acid from hydroxamic acid decomposition) .
  • Solvent Artifacts : Ensure complete solvent removal (e.g., DMF residuals cause shifted NMR peaks). Dry samples under high vacuum (0.1 mmHg) for 24 hours .

Advanced Question: What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:
SAR exploration involves:

  • Biphenyl Modifications : Synthesize analogs with varied substituents (e.g., trifluoromethyl instead of cyano) to assess HDAC/RTK inhibition potency. Use molecular docking to predict binding interactions .
  • Backbone Alterations : Replace the heptanamide chain with shorter/longer aliphatic chains or cyclic amines. Evaluate solubility via logP measurements (shake-flask method) .
  • Hydroxamic Acid Bioisosteres : Substitute N-hydroxy with thiol or carboxylate groups to compare metalloenzyme inhibition profiles .

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